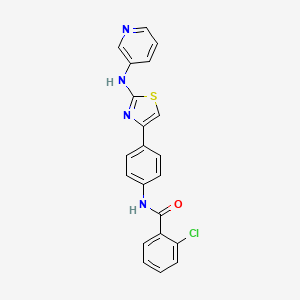

2-chloro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN4OS/c22-18-6-2-1-5-17(18)20(27)24-15-9-7-14(8-10-15)19-13-28-21(26-19)25-16-4-3-11-23-12-16/h1-13H,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFRFALSJMMUJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine derivative through a nucleophilic substitution reaction.

Formation of Benzamide: The final step involves the formation of the benzamide group by reacting the intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Cancer Therapy

The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibiting CDK activity can lead to the suppression of tumor cell proliferation, making this compound a candidate for cancer treatment. Research indicates that derivatives of thiazole and pyridine exhibit significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell division through CDK inhibition .

Protein Kinase Inhibition

Studies have shown that compounds similar to 2-chloro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide can effectively inhibit multiple protein kinases, including CDK4 and CDK6. This inhibition is particularly relevant for treating proliferative diseases such as leukemia and breast cancer, where deregulation of the cell cycle is a hallmark .

Antimicrobial Activity

Research has also explored the antimicrobial properties of thiazole derivatives, suggesting that compounds like this compound may possess antibacterial and antifungal activities. The thiazole ring system is known for its bioactivity, making it a valuable scaffold for developing new antimicrobial agents .

Case Study 1: Inhibition of Acute Myeloid Leukemia (AML)

A study involving acute myeloid leukemia (AML) cells demonstrated that treatment with thiazole-pyridine derivatives led to significant reductions in cell viability. The compound was shown to induce apoptosis in AML cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins, highlighting its potential as an effective therapeutic agent against this aggressive cancer type .

Case Study 2: Targeting CDK Pathways

In vitro assays have confirmed that this compound effectively inhibits CDK activity, leading to cell cycle arrest in several cancer models. This mechanism was validated through flow cytometry and Western blotting techniques, which revealed alterations in cyclin levels and phosphorylation states of key substrates involved in cell cycle progression .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

- Chloro vs. Methoxy: The compound 3-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide (CAS 1797557-90-4) replaces the chlorine atom with a methoxy group. This substitution reduces molecular weight (402.5 g/mol vs.

- Chloro vs. Trifluoromethyl/Ureido : Compounds 10d–10f (Molecules, 2013) incorporate ureido and trifluoromethyl groups instead of chloro. These modifications enhance steric bulk and hydrophobicity, as seen in their higher molecular weights (e.g., 548.2 g/mol for 10d) compared to the target compound. Yields for these analogs range from 89.1% to 93.4%, suggesting robust synthetic routes for such derivatives .

Backbone Modifications

- Thiazole-Pyridinamine vs. Piperazine-Ester : While the target compound retains a thiazole-pyridinamine moiety, analogs like 10d–10f feature piperazine-ester chains. The latter may improve pharmacokinetic properties (e.g., bioavailability) but introduce synthetic complexity .

- Pesticidal Benzamides: Triflumuron (2-chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide) shares the chloro-benzamide core but lacks the thiazole-pyridine system.

Functional Implications of Structural Differences

- Bioactivity : The thiazole-pyridinamine moiety in the target compound may confer kinase inhibitory activity, whereas piperazine-ester analogs (e.g., 10d) could prioritize membrane permeability. Pesticidal analogs like triflumuron rely on urea/trifluoromethoxy groups for chitin synthesis inhibition .

- Synthetic Feasibility: High yields (89–93%) for 10d–10f suggest that introducing piperazine or trifluoromethyl groups is synthetically tractable. In contrast, the methoxy analog’s synthesis details remain undocumented, highlighting a knowledge gap .

Biological Activity

2-chloro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide is a thiazole derivative that has gained attention for its potential biological activities, particularly in the context of treating proliferative diseases such as cancer. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Thiazole moiety : Contributes to the biological activity through interactions with various biological targets.

- Pyridine ring : Enhances the compound's solubility and bioavailability.

- Chloro and phenyl substituents : Potentially influence the compound's pharmacokinetic properties.

Molecular Formula

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 398.88 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Research indicates that this compound exhibits its biological activity primarily through the inhibition of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to reduced cell proliferation in cancerous cells.

Inhibition of Cell Proliferation

The compound has shown promising results in preclinical studies where it inhibited the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The mechanism involves:

- Induction of apoptosis in cancer cells.

- Disruption of the cell cycle at the G1 phase.

Study 1: Anticancer Activity

A study conducted on MDA-MB-231 cells demonstrated that treatment with this compound led to a significant increase in apoptotic cell populations as measured by annexin V-FITC assays. The results indicated a 22-fold increase in late apoptotic cells compared to control groups, highlighting its potential as a therapeutic agent against breast cancer.

Study 2: Kinase Inhibition

In vitro assays showed that the compound effectively inhibited CDK4/6 activity with IC50 values significantly lower than those of standard treatments. This suggests that it could serve as a potent alternative or adjunct therapy in cancer treatment regimens.

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other thiazole derivatives known for their biological activities.

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 2-chloro-N-(4-(2-(pyridin-3-ylamino)... | CDK4/6 Inhibition, Anticancer | <0.5 |

| Thiazole derivative A | Antimicrobial | 1.5 |

| Thiazole derivative B | Anticonvulsant | 0.8 |

Q & A

Q. What synthetic methodologies are employed for 2-chloro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide, and how is purity ensured?

The synthesis involves multi-step organic reactions, including:

- Amide coupling : Reacting 2-chlorobenzoic acid derivatives with thiazole-containing amines under carbodiimide-mediated conditions (e.g., EDC/HOBt) to form the benzamide core .

- Thiazole ring formation : Cyclization of thiourea intermediates with α-haloketones, followed by functionalization with pyridin-3-ylamino groups .

- Purification : High-Performance Liquid Chromatography (HPLC) is critical for isolating the final compound (>95% purity). Reaction conditions (temperature, solvent polarity) are optimized to minimize side products .

Q. Which analytical techniques validate the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., chloro group at C2, pyridinyl-thiazole connectivity) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion matching theoretical values) .

- Infrared (IR) Spectroscopy : Detects functional groups like amide C=O stretches (~1650 cm⁻¹) and aromatic C-Cl bonds .

Q. What preliminary biological screening assays are recommended for this compound?

- Enzyme inhibition assays : Test against kinases or proteases due to the thiazole and benzamide motifs, which often interact with ATP-binding pockets .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM, with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent modification : Replace the chloro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to assess effects on target binding .

- Scaffold hopping : Synthesize analogs with pyrimidine or triazole cores instead of thiazole to evaluate ring flexibility .

- Bioisosteric replacements : Substitute the pyridinyl group with quinoline or isoquinoline to enhance hydrophobic interactions .

Q. How should contradictory bioassay data (e.g., varying IC₅₀ values across studies) be resolved?

- Purity reassessment : Re-analyze compound batches via HPLC to rule out impurities affecting activity .

- Assay standardization : Validate protocols (e.g., consistent cell passage numbers, serum-free conditions) to minimize variability .

- Target engagement studies : Use surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to hypothesized targets .

Q. What computational strategies predict this compound’s binding modes and pharmacokinetics?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR2). Focus on hydrogen bonding with the benzamide and π-π stacking with the thiazole .

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism. For instance, the chloro group may increase metabolic stability but reduce solubility .

Q. How can solubility challenges in in vivo studies be addressed?

- Co-solvent systems : Use DMSO/PEG 400 mixtures (<5% v/v) for intravenous administration .

- Prodrug design : Introduce phosphate or glycoside groups at the benzamide’s para-position to enhance aqueous solubility .

Key Notes

- Cross-validate findings using orthogonal assays (e.g., Western blotting alongside cytotoxicity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.